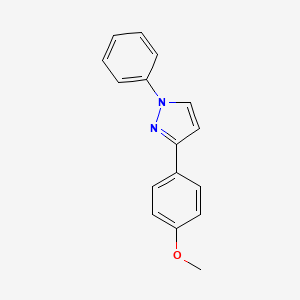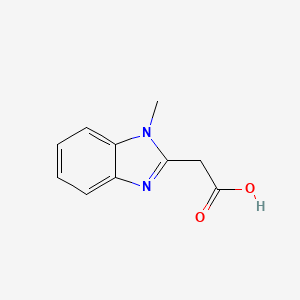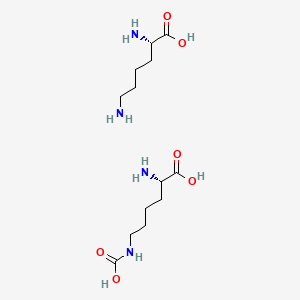
1-(2-Chloroethyl)-4-methylpiperidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-4-methylpiperidinium chloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its applications in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-methylpiperidinium chloride can be synthesized through the reaction of 4-methylpiperidine with 2-chloroethyl chloride under suitable reaction conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as chloroform or acetone, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the efficient production of high-purity this compound. The reaction is monitored to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-4-methylpiperidinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted piperidinium salts.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-4-methylpiperidinium chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be utilized in biological studies to understand the behavior of piperidine derivatives in biological systems.
Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Chloroethyl)-4-methylpiperidinium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-chloroethyl)piperidine
4-methylpiperidine
N-(2-chloroethyl)piperidine
2-chloroethyl piperidine
Propiedades
Número CAS |
56859-59-7 |
|---|---|
Fórmula molecular |
C8H17Cl2N |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H |
Clave InChI |
PAZNWLZCASYNFC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCCl.Cl |
SMILES canónico |
CC1CC[NH+](CC1)CCCl.[Cl-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


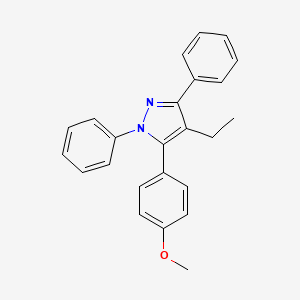


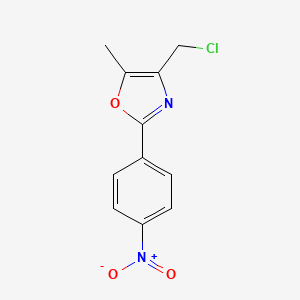
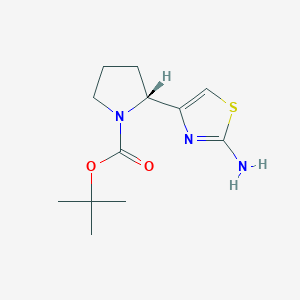

![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)
